4-hydroxy-5-(hydroxymethyl)-2,2,8-trimethyl-3,3a,4,5,8,8a-hexahydro-1H-azulene-6-carbaldehyde
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Overview
Description
Piperalol belongs to the class of organic compounds known as secondary alcohols. Secondary alcohols are compounds containing a secondary alcohol functional group, with the general structure HOC(R)(R') (R, R'=alkyl, aryl). Piperalol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, piperalol is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, piperalol can be found in mushrooms. This makes piperalol a potential biomarker for the consumption of this food product.
Scientific Research Applications
Chemical Synthesis and Modifications
- The compound has been involved in studies focusing on chemical reactions and syntheses. For instance, it has been used in reactions with manganese dioxide to explore the formation of azulene-diones and carbaldehydes (Fallahpour, Sigrist, & Hansen, 1995). Such studies are vital in understanding the chemical properties and potential applications of azulene derivatives.
Applications in Organic Synthesis
- Research has also been conducted on the synthesis of styrylazulene derivatives using this compound, demonstrating its utility in creating complex organic structures (Briquet & Hansen, 1994). These findings are significant for developing new materials and drugs.
Pigment Discovery
- In the field of natural products, this compound has been identified in the fruiting bodies of the basidiomycete Lactarius hatsudake, contributing to the discovery of new azulene pigments (Fang, Shao, Yang, & Liu, 2006). This research can have implications in various industries, including food, cosmetics, and pharmaceuticals.
Protective Group Evaluation
- The compound has also been studied for its role as a protective group in the synthesis of other complex molecules, indicating its potential in streamlining synthetic pathways in chemistry (Riess, Schön, Laschat, & Jäger, 1998).
Biological Activity Assessment
- There has been research on the biological activity of similar compounds, which can offer insights into the potential biological applications of 4-hydroxy-5-(hydroxymethyl)-2,2,8-trimethyl-3,3a,4,5,8,8a-hexahydro-1H-azulene-6-carbaldehyde. Studies like these are foundational for drug discovery and understanding biological interactions at the molecular level (El Azab, Youssef, & Amin, 2014).
Synthesis of Novel Compounds
- Additionally, this compound is involved in the synthesis of various novel compounds, including those with potential applications in materials science and medicinal chemistry (Song & Hansen, 1999).
Properties
CAS No. |
100288-35-5 |
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Molecular Formula |
C15H24O3 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
4-hydroxy-5-(hydroxymethyl)-2,2,8-trimethyl-3,3a,4,5,8,8a-hexahydro-1H-azulene-6-carbaldehyde |
InChI |
InChI=1S/C15H24O3/c1-9-4-10(7-16)13(8-17)14(18)12-6-15(2,3)5-11(9)12/h4,7,9,11-14,17-18H,5-6,8H2,1-3H3 |
InChI Key |
MABZIKXHSLOMDZ-OMRNGCIESA-N |
SMILES |
CC1C=C(C(C(C2C1CC(C2)(C)C)O)CO)C=O |
Canonical SMILES |
CC1C=C(C(C(C2C1CC(C2)(C)C)O)CO)C=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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